3-Hydrazinylpyridazine hydrochloride

Description

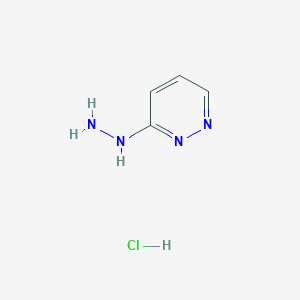

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazin-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-7-4-2-1-3-6-8-4;/h1-3H,5H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNMMGFCLNVBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614242 | |

| Record name | 3-Hydrazinylpyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117043-87-5 | |

| Record name | 3-Hydrazinylpyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylpyridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylpyridazine Hydrochloride (CAS: 117043-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylpyridazine hydrochloride, with the Chemical Abstracts Service (CAS) registry number 117043-87-5, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. As a hydrazine derivative of the pyridazine core, it serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly those containing pyrazole moieties. Its utility lies in the reactive hydrazinyl group, which readily participates in cyclocondensation reactions, making it a valuable precursor for the development of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 117043-87-5 | [1][2][3] |

| Molecular Formula | C₄H₇ClN₄ | [3] |

| Molecular Weight | 146.58 g/mol | [3] |

| Synonyms | (Pyridazin-3-yl)hydrazine hydrochloride, this compound, 2-(pyridazin-3-yl)hydrazine HCl, Pyridazine, 3-hydrazinyl-, hydrochloride, pyridazin-3-ylhydrazine | [3] |

Synthesis

The primary synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on the pyridazine ring with hydrazine. A common precursor for this synthesis is 3-chloropyridazine.

Experimental Protocol: Synthesis from 3-Chloropyridazine

This protocol is based on established methods for the synthesis of similar hydrazinyl-heterocyclic compounds.

Materials:

-

3-Chloropyridazine

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Hydrochloric acid (ethanolic solution or HCl gas)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropyridazine (1 equivalent) in ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The solvent and excess hydrazine hydrate are removed under reduced pressure.

-

The resulting residue is dissolved in a minimal amount of ethanol.

-

To this solution, an ethanolic solution of hydrochloric acid is added dropwise with stirring, or anhydrous HCl gas is bubbled through the solution until precipitation is complete.

-

The precipitated this compound is collected by filtration, washed with cold ethanol or diethyl ether, and dried under vacuum.

Purity and Characterization: The purity of the synthesized compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5][6][7]

Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily centered around the reactivity of the hydrazinyl moiety. This group acts as a binucleophile and readily undergoes condensation and cyclization reactions with dicarbonyl compounds or their equivalents to form stable heterocyclic systems, most notably pyrazoles.

Knorr Pyrazole Synthesis

A classic application of hydrazine derivatives is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound. In the case of this compound, this reaction provides a direct route to 3-(1H-pyrazol-1-yl)pyridazine derivatives.

This protocol describes the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or acetic acid

-

Triethylamine or other suitable base (if starting from the hydrochloride salt)

Procedure:

-

Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a slight excess of a base, such as triethylamine (1.1 equivalents), to liberate the free hydrazine.

-

To this mixture, add acetylacetone (1 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

A similar procedure can be followed for the reaction with other 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to yield the corresponding pyrazolone derivatives.[8][9][10][11]

Potential Biological Significance of Derivatives

While this compound itself is primarily a synthetic intermediate, the pyrazole-containing compounds derived from it are of significant interest to drug development professionals. The pyrazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds.[12][13][14][15][16]

Derivatives of 3-(1H-pyrazol-1-yl)pyridazine could potentially exhibit a range of pharmacological activities, including but not limited to:

-

Anti-inflammatory

-

Analgesic

-

Antimicrobial

-

Anticancer

The specific biological activity will be highly dependent on the substituents on the pyrazole ring, which can be readily varied by choosing the appropriate 1,3-dicarbonyl starting material.

Visualizing Synthetic Pathways

The synthesis of pyrazole derivatives from this compound can be represented as a clear workflow.

Caption: Synthetic pathway for this compound and its subsequent reaction.

Conclusion

This compound is a key synthetic intermediate with considerable potential for the generation of diverse heterocyclic libraries for drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for medicinal chemists. The exploration of the biological activities of its pyrazole derivatives could lead to the identification of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this versatile compound. Further investigation into the pharmacological properties of its derivatives is a promising area for future research.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 117043-87-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. orgchemres.org [orgchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 14. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to 3-Hydrazinylpyridazine Hydrochloride: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydrazinylpyridazine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and synthetic applications. This document elucidates the compound's physicochemical properties, outlines general experimental methodologies for its synthesis and characterization, and explores the biological significance of the broader pyridazine class of molecules. Given the potential for nomenclature confusion, this guide also clarifies the distinction between this compound and the structurally similar 3-Hydrazinylpyridine hydrochloride.

Compound Identification and Physicochemical Properties

Accurate identification is critical in chemical research. The user's topic, "this compound," refers to a specific chemical entity. However, the similarity in naming with "3-Hydrazinylpyridine hydrochloride" can lead to ambiguity. Pyridazine is a six-membered aromatic ring with two adjacent nitrogen atoms (a 1,2-diazine), whereas pyridine contains only one nitrogen atom. The fundamental properties of this compound are presented below, alongside those of the analogous pyridine compounds to ensure clarity.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Name | This compound | ChemWhat |

| Synonyms | (Pyridazin-3-yl)hydrazine hydrochloride | ChemWhat |

| CAS Number | 117043-87-5 | ChemWhat |

| Molecular Formula | C₄H₇ClN₄ | ChemWhat |

| Molecular Weight | 146.58 g/mol | ChemWhat |

Table 2: Physicochemical Data for Related Pyridine Analogues

| Property | 3-Hydrazinylpyridine hydrochloride | 3-Hydrazinylpyridine dihydrochloride |

| Chemical Name | 3-Hydrazinylpyridine hydrochloride | 3-Hydrazinylpyridine dihydrochloride |

| CAS Number | 650638-17-8[1][2] | 364727-74-2[3] |

| Molecular Formula | C₅H₈ClN₃[1][2] | C₅H₉Cl₂N₃[3] |

| Molecular Weight | 145.59 g/mol [4][1][2] | 182.05 g/mol [3] |

| Appearance | Light yellow to yellow solid[1][2] | Light brown to yellow solid[5] |

| Storage | 2-8°C, under inert gas[1][2] | 2-8°C, stored under nitrogen[5] |

Experimental Protocols

General Synthesis of Hydrazinyl-Heterocycles

The synthesis of hydrazinyl-aromatic compounds often involves the nucleophilic substitution of a suitable leaving group (typically a halogen) on the aromatic ring with hydrazine.

Objective: To synthesize a hydrazinyl-heterocycle from a halogenated precursor.

Materials:

-

Halogenated precursor (e.g., 3-chloropyridazine)

-

Hydrazine hydrate (80% or higher)

-

Polar solvent (e.g., ethanol, dimethylformamide (DMF), or N,N-dimethylpropanolamine)

-

Reaction vessel (round-bottom flask with reflux condenser)

-

Stirring and heating apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Methodology:

-

The halogenated precursor (e.g., 2,3-dichloropyridine for a related synthesis) and a polar solvent are charged into the reaction vessel.[6][7]

-

Hydrazine hydrate is added to the mixture, typically in a molar excess (e.g., 1:4 to 1:6 ratio of precursor to hydrazine).[6]

-

The reaction mixture is heated to reflux (temperatures can range from 100-150°C) and maintained for several hours (e.g., 4-10 hours) to ensure the reaction proceeds to completion.[6][7]

-

Upon completion, the reaction mixture is cooled to room temperature to allow the product to crystallize.

-

The resulting solid is collected by suction filtration and washed with water or another suitable solvent to remove impurities.

-

The purified solid product is then dried under vacuum to yield the final hydrazinyl-heterocycle.[6]

-

To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (like ethanol) and treated with hydrochloric acid, followed by precipitation and collection of the salt.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of the compound. For example, a certificate of analysis for 3-Hydrazinopyridine dihydrochloride indicates that the ¹H NMR spectrum should be consistent with the expected structure to confirm identity.[5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition. Derivatization with reagents like 2-hydrazino-1-methylpyridine can be used to enhance ionization efficiency and sensitivity in LC-MS/MS analysis for related compounds.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. Patent literature for the synthesis of a related compound, 3-chloro-2-hydrazinopyridine, reports purity levels of 99% as determined by HPLC.[6]

References

- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]

- 2. 650638-17-8 CAS MSDS (3-HYDRAZINOPYRIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. file.leyan.com [file.leyan.com]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Hydrazinylpyridazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Hydrazinylpyridazine hydrochloride (CAS No: 117043-87-5). Due to the limited availability of detailed experimental data for this specific compound in public literature, this document also includes representative experimental protocols and analytical methodologies based on closely related pyridazine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the handling, synthesis, and analysis of this and similar chemical entities.

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydrazinyl group, presented as its hydrochloride salt. The pyridazine scaffold is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules. Hydrazine and its derivatives are versatile building blocks in organic synthesis, known for their utility in constructing a wide array of heterocyclic systems. This guide aims to consolidate the available physicochemical data for this compound and to provide practical, albeit generalized, experimental context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some quantitative data is available from chemical suppliers and databases, comprehensive experimental characterization is not widely published.

General Properties

| Property | Value | Source(s) |

| CAS Number | 117043-87-5 | [1][2][3][4] |

| Molecular Formula | C₄H₇ClN₄ | [4] |

| Molecular Weight | 146.58 g/mol | [4] |

| Appearance | Off-white crystalline solid | - |

Tabulated Physical Properties

| Parameter | Value | Source(s) |

| Melting Point | 210 - 212 °C | [5] |

| Boiling Point | 395.9 °C at 760 mmHg | [5] |

| Flash Point | 193.2 °C | [5] |

| Vapor Pressure | 1.18E-06 mmHg at 25°C | [5] |

Spectral Data

Specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in publicly accessible databases. Researchers are advised to perform their own spectral analysis for structural confirmation. General spectral characteristics of related hydrazinopyridazine derivatives often show N-H stretching in the IR spectrum and characteristic aromatic proton signals in the ¹H NMR spectrum.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce. The following sections provide a representative synthesis protocol for a related compound and discuss general analytical methods applicable to pyridazine derivatives.

Representative Synthesis of a Hydrazinopyridazine Derivative

The synthesis of hydrazinopyridazines typically involves the nucleophilic substitution of a halogenated pyridazine with hydrazine hydrate.[7] Below is a protocol adapted from the synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine.[7]

Reaction: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (7) from 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (2).[7]

Materials:

-

4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (1 equivalent)

-

Hydrazine hydrate (99%, 1 equivalent)

-

Dioxane

Procedure:

-

A mixture of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is prepared in a round-bottom flask.[7]

-

The reaction mixture is heated under reflux for 6 hours.[7]

-

After the reaction is complete, the mixture is cooled.

-

The solid formed is collected by filtration.

-

The crude product is crystallized from ethanol to yield the purified product.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the analysis of pyridazine derivatives.[8] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is often employed.[8] Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance.[8]

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile pyridazine derivatives.[9] The choice of column and temperature program would depend on the specific properties of the analyte.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathways of this compound. However, the broader class of hydrazone and hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[7][10] Researchers investigating this compound are encouraged to perform their own biological screenings.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has compiled the available physical property data and provided a framework for its synthesis and analysis based on related structures. The significant gaps in the literature, particularly concerning detailed experimental protocols, spectral data, and biological activity, highlight the need for further research to fully characterize this compound and explore its potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0202095B1 - Process for preparing 6-amino-3-hydrazinopyridazine derivatives - Google Patents [patents.google.com]

- 5. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide: Safety Data for 3-Hydrazinylpyridazine Hydrochloride

Notice: A comprehensive Safety Data Sheet (SDS) for 3-Hydrazinylpyridazine hydrochloride (CAS No. 117043-87-5) is not publicly available through standard database searches. The following guide has been compiled from limited safety information provided by chemical suppliers and should be considered as a preliminary hazard overview rather than a substitute for a complete, official SDS. For all laboratory and industrial applications, it is imperative to obtain a full SDS from the specific vendor.

Chemical Identification and Physical Properties

This section summarizes the basic identification and known physical properties of this compound. Due to the absence of a comprehensive SDS, many quantitative physical and chemical properties are not available.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (Pyridazin-3-yl)hydrazine hydrochloride | --INVALID-LINK-- |

| CAS Number | 117043-87-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₄H₇ClN₄ | --INVALID-LINK-- |

| Molecular Weight | 146.58 g/mol | --INVALID-LINK-- |

Unavailable Quantitative Data:

The following table lists critical safety and property data that are typically found in a comprehensive SDS but were not available for this compound in the conducted searches. This highlights the gaps in publicly accessible information.

| Data Point | Information Status |

| Appearance | Not Available |

| Odor | Not Available |

| Melting Point/Freezing Point | Not Available |

| Boiling Point & Boiling Range | Not Available |

| Flash Point | Not Available |

| Evaporation Rate | Not Available |

| Flammability | Not Available |

| Upper/Lower Flammability Limits | Not Available |

| Vapor Pressure | Not Available |

| Vapor Density | Not Available |

| Relative Density | Not Available |

| Solubility | Not Available |

| Partition Coefficient | Not Available |

| Auto-ignition Temperature | Not Available |

| Decomposition Temperature | Not Available |

| Viscosity | Not Available |

| Acute Toxicity (Oral, Dermal, Inhalation) | No quantitative data available |

| Specific Target Organ Toxicity (Single/Repeated Exposure) | No quantitative data available |

| Occupational Exposure Limits | Not Available |

Hazard Identification and Classification

Based on limited information from chemical suppliers, this compound is associated with the following hazards. The GHS classification presented here is inferred from these statements and should be confirmed with a vendor-specific SDS.

Summary of Known Hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

The following diagram illustrates a potential GHS classification based on these hazards.

Caption: GHS Pictogram and Hazard Statements for Irritants.

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical hazards of this compound are not available as no primary safety studies were found in the public domain. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals are typically followed for determining properties such as acute toxicity (e.g., OECD 420, 402, 403), skin irritation (e.g., OECD 439), and eye irritation (e.g., OECD 437). Without a full SDS, it is not possible to confirm which, if any, of these tests have been performed.

Safe Handling and Emergency Procedures

The following workflow provides a generalized protocol for handling potentially hazardous chemical powders in a research setting. This should be adapted based on a full risk assessment and the information provided in a vendor-specific SDS.

Caption: General workflow for handling hazardous chemical solids.

First Aid Measures (General Recommendations):

-

Inhalation: If respiratory irritation occurs, move the affected person to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While this compound is commercially available for research and development purposes, there is a significant lack of comprehensive, publicly accessible safety data. The available information indicates that it should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation. All users must obtain a detailed Safety Data Sheet from their supplier before handling this chemical and conduct a thorough risk assessment. The information and diagrams provided in this guide are for illustrative purposes only and are based on incomplete data.

Safe Handling and Personal Protective Equipment for 3-Hydrazinylpyridazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling procedures and necessary personal protective equipment (PPE) for 3-Hydrazinylpyridazine hydrochloride. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates critical safety data and outlines standardized protocols for the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

The Globally Harmonized System (GHS) classification and corresponding hazard statements are summarized in the table below.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2][3] | |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][3] | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage[1][2][3] | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation[1][2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₈ClN₃ (monohydrochloride)[4] / C₅H₉Cl₂N₃ (dihydrochloride)[2] |

| Molecular Weight | 145.59 g/mol (monohydrochloride)[4] / 182.05 g/mol (dihydrochloride)[2] |

| Appearance | Off-white crystalline solid[5] |

| Storage Temperature | Room Temperature, sealed in a dry, dark place[5] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][6] A face shield may be necessary for splash hazards. | To protect against serious eye damage from dust particles or splashes.[1] |

| Hand Protection | Chemical-impermeable gloves (e.g., Neoprene or nitrile).[7] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated.[6][8] | To prevent skin contact and irritation.[1] |

| Skin and Body Protection | Fire/flame resistant and impervious clothing.[1][6] A lab coat should be worn and buttoned. | To protect the skin from exposure and contamination of personal clothing. |

| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if exposure limits are exceeded or if ventilation is inadequate.[7] Use a NIOSH-approved respirator. | To prevent respiratory tract irritation from inhaling dust.[1] |

Safe Handling and Storage Protocols

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1][6] A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Store locked up and in an area accessible only to authorized personnel.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical help.[1] |

| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water.[1][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[6] |

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid dust formation.[6]

-

Carefully sweep up the spilled solid material and place it in a suitable, closed container for disposal.[10]

-

Clean the spill area thoroughly with a suitable decontamination solution.

-

-

Major Spills:

-

Evacuate the laboratory and prevent entry.

-

Alert the appropriate emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-(HYDRAZINO)PYRIDAZINE HYDROCHLORIDE CAS#: 117043-87-5 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 8. pppmag.com [pppmag.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Hydrazinylpyridazine Hydrochloride: A Technical Guide to Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth overview of the potential hazards and toxicity of 3-Hydrazinylpyridazine hydrochloride based on available data for structurally related compounds, namely hydrazine and pyridazine derivatives. As of the latest update, specific toxicological studies on this compound are limited in the public domain. Therefore, this guide serves as a precautionary resource, and all handling of this compound should be conducted with the utmost care, assuming it possesses the hazardous properties of related substances.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for 3-Hydrazinylpyridine Dihydrochloride

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Warning |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Warning |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Danger |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

| Warning |

Data extrapolated from PubChem CID 17132489 for 3-Hydrazinylpyridine dihydrochloride.[1]

Toxicological Profile

The toxicological profile of this compound is predicted based on the well-documented effects of hydrazine and its derivatives.

Acute Toxicity

As indicated by the GHS classifications, this compound is likely to be harmful if ingested and can cause significant irritation to the skin, eyes, and respiratory system.[1] Hydrazine compounds, in general, are known to be corrosive to soft tissues.[2]

Genotoxicity and Carcinogenicity

A significant concern with hydrazine derivatives is their potential for genotoxicity and carcinogenicity.[3] Numerous studies have shown that various hydrazine compounds can induce mutations and chromosomal damage.[4][5][6][7]

-

Mutagenicity: Hydrazines can act as mutagens, causing alterations in the DNA sequence.[3] This property is often assessed using the Ames test, which measures the ability of a chemical to induce reverse mutations in bacteria.

-

Carcinogenicity: The metabolic activation of hydrazines can lead to the formation of reactive species that bind to DNA, initiating the process of carcinogenesis.[3] Animal studies have demonstrated the carcinogenic potential of various hydrazine derivatives.[3]

Neurotoxicity

Hydrazine and its derivatives are known neurotoxins.[2][8] The primary mechanism of neurotoxicity involves the interaction of hydrazine with pyridoxal phosphate (the active form of vitamin B6).[8][9] Pyridoxal phosphate is a crucial cofactor for numerous enzymes in the central nervous system, including those involved in the synthesis of neurotransmitters. By forming hydrazones with pyridoxal phosphate, hydrazine derivatives can deplete its levels, leading to a functional deficiency and subsequent neurological effects, such as seizures.[8][9]

Hepatotoxicity

The liver is a primary site of metabolism for many xenobiotics, including hydrazine derivatives. The metabolic processes that activate hydrazines to their toxic forms can also cause damage to liver cells, potentially leading to hepatotoxicity.[8]

Metabolism and Bioactivation

The toxicity of many hydrazine derivatives is dependent on their metabolic activation.[3] This process, which can be both enzymatic and non-enzymatic, generates reactive intermediates and free radicals. These reactive species can then interact with cellular macromolecules, such as DNA and proteins, leading to cellular dysfunction and toxicity.[3] Oxidative stress resulting from the formation of free radicals is also a significant contributor to the pathophysiology of hydrazine toxicity.[3]

Potential Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the hypothesized signaling pathways and mechanisms through which this compound may exert its toxic effects, based on the known actions of hydrazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. criver.com [criver.com]

- 6. bemsreports.org [bemsreports.org]

- 7. ES2644987B1 - METHOD FOR EVALUATING THE CYTOTOXICITY OF CHEMICAL SUBSTANCES - Google Patents [patents.google.com]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation of 3-Hydrazinylpyridazine Hydrochloride Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a foundational investigation into the reactivity of 3-Hydrazinylpyridazine hydrochloride (CAS No. 117043-87-5), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific literature on this compound, this document extrapolates from the known reactivity of the hydrazinyl moiety and the pyridazine core to predict and outline key reaction pathways. The guide details plausible experimental protocols for these reactions, presents expected outcomes in tabular format, and utilizes Graphviz diagrams to visualize reaction workflows. This document serves as a starting point for researchers initiating studies on the chemical behavior of this compound.

Introduction

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The introduction of a hydrazinyl group at the 3-position of the pyridazine ring, as in this compound, offers a versatile synthetic handle for further molecular elaboration. The hydrazine moiety is a potent nucleophile and a precursor for the formation of various heterocyclic systems, most notably pyrazoles, through cyclocondensation reactions.[2][3][4] This guide explores the potential reactivity of this compound, focusing on its utility as a building block in organic synthesis.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazinyl group. The hydrochloride salt form ensures stability and enhances water solubility, though the free base may need to be generated in situ for certain reactions, typically by treatment with a mild base.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 117043-87-5 | [5] |

| Molecular Formula | C4H7ClN4 | [5] |

| Molecular Weight | 146.58 g/mol | [5] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in water and polar protic solvents | N/A |

Key Synthetic Transformations

Based on the general reactivity of hydrazines, this compound is anticipated to undergo several key synthetic transformations, primarily involving the formation of new heterocyclic rings.

Pyrazole Synthesis via Cyclocondensation with 1,3-Dicarbonyl Compounds

One of the most well-established reactions of hydrazines is their cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazoles.[3][4][6] This reaction, often referred to as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Base Addition (Optional): If the reaction requires the free base, add 1.1 equivalents of a mild base (e.g., triethylamine, sodium acetate) and stir for 15-30 minutes at room temperature.

-

Dicarbonyl Addition: Add 1.0-1.2 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

The reaction of this compound with various 1,3-dicarbonyls is expected to yield the corresponding 3-(1H-pyrazol-1-yl)pyridazine derivatives. Table 2 summarizes the predicted products and estimated yields based on similar reactions reported in the literature.

| 1,3-Dicarbonyl Compound | Predicted Product | Estimated Yield (%) |

| Acetylacetone | 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | 75-90 |

| Ethyl acetoacetate | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridazine | 70-85 |

| Dibenzoylmethane | 3-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazine | 80-95 |

Formation of Hydrazones

Hydrazines readily react with aldehydes and ketones to form hydrazones. These intermediates can be stable compounds themselves or can be used in subsequent reactions.

-

Reactant Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).

-

Carbonyl Addition: Add 1.0 equivalent of the aldehyde or ketone. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The formation of a precipitate often indicates product formation.

-

Work-up and Purification: Collect the precipitated hydrazone by filtration and wash with a cold solvent. If no precipitate forms, the product can be isolated by solvent evaporation and purified by recrystallization.

Table 3 outlines the expected hydrazone products from the reaction with representative aldehydes and ketones.

| Carbonyl Compound | Predicted Product |

| Benzaldehyde | (E)-3-(2-benzylidenehydrazinyl)pyridazine |

| Acetophenone | (E)-3-(2-(1-phenylethylidene)hydrazinyl)pyridazine |

| Cyclohexanone | 3-(2-cyclohexylidenehydrazinyl)pyridazine |

Potential Biological Significance

While no specific biological activities have been reported for this compound, the resulting pyrazole and hydrazone derivatives belong to classes of compounds with known pharmacological properties. Pyrazoles, for instance, are found in a number of approved drugs with activities ranging from anti-inflammatory to anti-cancer.[2] The synthesis of a library of derivatives from this compound could, therefore, be a valuable starting point for drug discovery programs.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its hydrazinyl group provides a reactive handle for the construction of a variety of heterocyclic systems and other functionalized molecules. The experimental protocols and predicted outcomes detailed in this guide offer a solid foundation for researchers to begin investigating the rich chemistry of this compound. Further studies are warranted to fully elucidate its reactivity profile and to explore the biological activities of its derivatives.

References

- 1. iglobaljournal.com [iglobaljournal.com]

- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyridazine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties, has established them as a significant focus in medicinal chemistry and drug discovery.[1] The unique physicochemical characteristics of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, make it a compelling component in the design of molecules that can effectively interact with biological targets.[1] This in-depth guide explores the core synthetic strategies for constructing the pyridazine ring, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies

The construction of the pyridazine framework is primarily achieved through two major strategies: cycloaddition reactions and condensation reactions. Recent advancements have also highlighted the efficacy of multicomponent reactions and microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of pyridazine derivatives.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of pyridazine synthesis, offering a powerful and convergent approach to the diazine ring system. These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors.

The inverse electron demand Diels-Alder (iEDDA) reaction is a prominent method for synthesizing pyridazines.[2] This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. A catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones has also been developed, providing an efficient route to pyridazine derivatives under mild conditions.[3]

A general workflow for this type of reaction is depicted below:

Caption: Generalized workflow for [4+2] cycloaddition synthesis of pyridazines.

[3+2] cycloaddition reactions, particularly those involving azomethine imines, are also utilized for synthesizing fused pyridazine systems like pyrrolo[1,2-b]pyridazines.[4] Copper-catalyzed [3+2] cycloadditions have been employed to create various fused azaheterocycles.[4] Furthermore, [3+3] annulation reactions provide another regioselective route to pyridazine esters under mild conditions.[4]

Condensation Reactions

The condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine and its derivatives is a classical and widely used method for pyridazine synthesis.[5] This approach is versatile and allows for the preparation of a wide range of substituted pyridazines and pyridazinones.

A typical reaction pathway involves the reaction of a γ-keto acid with hydrazine hydrate, as illustrated below.

Caption: Condensation reaction pathway for dihydropyridazinone synthesis.

Modern Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique that often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.[1] This approach is applicable to various pyridazine-forming reactions.

The general workflow for MAOS is streamlined for efficiency:

Caption: Workflow for Microwave-Assisted Pyridazine Synthesis.[1]

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an atom-economical and efficient route to complex molecules. Copper-catalyzed MCRs have been successfully employed for the synthesis of pyridazinones.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for pyridazine derivatives.

Table 1: Synthesis of Fluoro-pyridazine Derivatives via [3+2] Cycloaddition [4]

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Ph | COOEt | 100a | 86 |

| 2 | 4-MeC₆H₄ | COOEt | 100b | 82 |

| 3 | 4-ClC₆H₄ | COOEt | 100c | 75 |

| 4 | 4-FC₆H₄ | COOEt | 100d | 78 |

| 5 | 4-BrC₆H₄ | COOEt | 100e | 70 |

| 6 | Ph | COOMe | 100f | 80 |

| 7 | 4-MeC₆H₄ | COOMe | 100g | 76 |

| 8 | Ph | COOBn | 100h | 65 |

| 9 | 4-MeC₆H₄ | COOBn | 100i | 60 |

| 10 | 4-ClC₆H₄ | COOBn | 100j | 55 |

Table 2: Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives via [3+2] Cycloaddition [4]

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | H | H | 4a | 95 |

| 2 | Me | H | H | 4b | 92 |

| 3 | H | Me | H | 4c | 90 |

| 4 | H | H | Me | 4d | 88 |

| 5 | OMe | H | H | 4e | 85 |

| 6 | H | OMe | H | 4f | 83 |

| 7 | H | H | OMe | 4g | 80 |

| 8 | Cl | H | H | 4h | 78 |

| 9 | H | Cl | H | 4i | 75 |

| 10 | H | H | Cl | 4j | 72 |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines[1]

This protocol describes a solvent-free microwave-assisted synthesis.

Materials and Reagents:

-

Appropriate 1,4-dicarbonyl compound

-

Hydrazine derivative

-

Catalyst (e.g., p-toluenesulfonic acid)

Equipment:

-

Microwave reactor

-

Reaction vessels

-

Magnetic stirrer

Procedure:

-

In a microwave reaction vessel, combine the 1,4-dicarbonyl compound (1 mmol), the hydrazine derivative (1.1 mmol), and the catalyst (0.1 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction vessel to room temperature.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate[6]

This protocol outlines the classical cyclocondensation reaction between a γ-keto ester and hydrazine hydrate.

Materials and Reagents:

-

Diethyl 2-methyl-3-oxopentanedioate

-

Hydrazine hydrate

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diethyl 2-methyl-3-oxopentanedioate (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Add hydrazine hydrate (12 mmol) dropwise to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in DCM and wash with deionized water.

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones[1]

This protocol details a one-pot synthesis involving an aldehyde, a hydrazine, and an alkynyl ester.

Materials and Reagents:

-

Aldehyde (1 mmol)

-

Hydrazine (1.2 mmol)

-

Alkynyl ester (1.1 mmol)

-

Copper(I) iodide (CuI) (5 mol%)

-

Solvent (e.g., Toluene)

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer with heating plate

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, hydrazine, alkynyl ester, and CuI.

-

Add the solvent and seal the tube.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyridazine - Wikipedia [en.wikipedia.org]

Structural Elucidation of 3-Hydrazinylpyridazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinylpyridazine hydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of the pyridazine core, it belongs to a class of compounds known for a wide range of biological activities. Accurate structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring its quality and purity in any application. This technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the complete structural characterization of this compound. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standard experimental protocols for these techniques, and presents a putative signaling pathway based on the known biological activities of related hydrazinopyridazine compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₇ClN₄

-

Molecular Weight: 146.58 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds, including pyridazine, 3-aminopyridazine, and other substituted pyridazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The hydrochloride salt form will influence the chemical shifts, particularly of the protons on the pyridazine ring and the hydrazinyl group, due to protonation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Doublet of Doublets | 1H | H-6 |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | H-4 |

| ~7.6 - 7.8 | Multiplet | 1H | H-5 |

| ~4.0 - 5.0 (broad) | Singlet | 3H | -NH-NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)

| Predicted Chemical Shift (ppm) | Assignment |

| ~155 - 158 | C-3 |

| ~150 - 153 | C-6 |

| ~130 - 133 | C-4 |

| ~125 - 128 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazinyl group and N-H⁺) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1640 - 1600 | Medium | N-H bending |

| 1580 - 1450 | Strong | C=C and C=N stretching (pyridazine ring) |

| 1200 - 1000 | Medium | C-N stretching |

| 900 - 700 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M-HCl]⁺ (Molecular ion of the free base) |

| 81 | ~40 | [M-HCl-N₂H]⁺ |

| 54 | ~30 | [C₃H₂N]⁺ |

| 36/38 (3:1) | Variable | HCl⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Protocol:

-

Background Collection: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization - Mass Spectrometry (EI-MS)

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions to generate the mass spectrum.

Putative Biological Signaling Pathway

Hydrazinopyridazine derivatives, such as the well-known vasodilator hydralazine, have been shown to exert their effects through various signaling pathways. While the specific pathways for this compound have not been elucidated, a putative mechanism can be proposed based on its structural similarity to hydralazine. The primary effects are likely related to vasodilation through interference with intracellular calcium signaling and potentially through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. The predicted spectroscopic data, coupled with the detailed experimental protocols, offer a robust starting point for researchers and scientists. The putative signaling pathway highlights potential areas for further biological investigation. Comprehensive characterization using these analytical techniques is essential for advancing the study of this and other novel pyridazine derivatives in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydrazinylpyridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Hydrazinylpyridazine hydrochloride, a valuable intermediate in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The procedure is based on the nucleophilic substitution of 3-chloropyridazine with hydrazine hydrate, followed by conversion to its hydrochloride salt.

Experimental Protocol

This protocol outlines a two-step synthesis for this compound, starting from 3-chloropyridazine.

Step 1: Synthesis of 3-Hydrazinylpyridazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropyridazine (1.0 eq) with a polar solvent such as ethanol or isopropanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (80% solution, 4.0-6.0 eq) dropwise at room temperature.[1] An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.[1] Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1] Dry the collected solid under vacuum to yield 3-hydrazinylpyridazine as a crude product.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude 3-hydrazinylpyridazine in a suitable solvent like ethanol or methanol.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution becomes acidic (pH 1-3).[2]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.[3]

-

Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the final product, this compound, in a vacuum oven at 50-60 °C until a constant weight is obtained.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Compound | Molar Mass ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| 3-Chloropyridazine | 114.53 | 1.0 | >98% | - |

| Hydrazine Hydrate (80%) | 50.06 | 4.0 - 6.0 | 80% | - |

| 3-Hydrazinylpyridazine | 110.12 | - | >99% | 95 - 99 |

| 3-Hydrazinylpyridazine HCl | 146.58 | - | >99% | >95 |

Yields are based on analogous reactions reported in the literature for similar substrates.[1]

Experimental Workflow

The following diagram illustrates the synthesis process from the starting materials to the final product.

Caption: Workflow for the synthesis of 3-Hydrazinylpyridazine HCl.

References

Application of 3-Hydrazinylpyridazine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylpyridazine hydrochloride is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a wide array of biologically active pyridazine and pyridazinone derivatives. The inherent physicochemical properties of the pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, make it a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel therapeutic agents.

Synthetic Applications

This compound is a valuable starting material for the synthesis of various heterocyclic systems. The hydrazine moiety is highly reactive and can participate in a variety of condensation and cyclization reactions to form fused and substituted pyridazine analogs. A common synthetic strategy involves the initial conversion of 3-hydrazinylpyridazine to a more stable or reactive intermediate, which is then elaborated to the final bioactive molecule.

General Synthetic Scheme for Pyridazinone Derivatives

A prevalent application of 3-hydrazinylpyridazine is in the synthesis of pyridazinone derivatives. This often involves the reaction of a related precursor, 3-chloropyridazine, with hydrazine hydrate to form the 3-hydrazinylpyridazine intermediate, which can then be cyclized.

Biological Activities and Quantitative Data

Derivatives of 3-hydrazinylpyridazine have shown significant potential in various therapeutic areas. The following tables summarize the quantitative data for the biological activities of representative pyridazine and pyridazinone compounds.

Anticancer Activity: Kinase Inhibition

Many pyridazine derivatives exhibit anticancer properties by targeting key signaling pathways involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are two prominent tyrosine kinase targets.

Table 1: VEGFR-2 and c-Met Inhibitory Activity of Pyridazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 1 | VEGFR-2 | 0.12 | HepG2 | 4.25 | [1] |

| 2 | VEGFR-2 | 0.13 | HepG2 | 4.34 | [1] |

| 3 | VEGFR-2 | 60.83 | HCT-116 | 9.3 | [2] |

| 4 | c-Met | 4.27 | HepG-2 | 3.42 | [3] |

| 5 | c-Met | 7.95 | HepG-2 | 3.56 | [3] |

| 6 | c-Met | 23 | - | - | [4] |

Antimicrobial Activity

Pyridazinone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7 | Staphylococcus aureus (MRSA) | 16 | [5] |

| 8 | Candida albicans | 16 | [5] |

| 9 | Escherichia coli | 0.892 - 3.744 | [6] |

| 10 | Pseudomonas aeruginosa | 0.892 - 3.744 | [6] |

Experimental Protocols

Synthesis Protocol: Preparation of a 3-Hydrazinyl-6-phenylpyridazine Derivative[7]

This protocol outlines a representative synthesis of a 3-hydrazinylpyridazine derivative starting from a 3-chloropyridazine precursor.

Step 1: Synthesis of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine

-

A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled and then carefully poured onto crushed ice.

-

The solution is neutralized with a 4% sodium hydroxide solution.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene.

Step 2: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine

-

A mixture of the 3-chloropyridazine derivative from Step 1 (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.

-

The solid that forms upon cooling is collected by filtration and recrystallized from ethanol to yield the final product.

Biological Assay Protocols

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of synthesized compounds against tyrosine kinases.

-

Reagent Preparation : Prepare a 1x kinase buffer and a master mix containing the kinase and substrate. Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction : In a 96-well plate, add the master mix, followed by the test compound dilutions. Initiate the reaction by adding ATP.

-

Incubation : Incubate the plate at 30°C for 60 minutes.

-

Detection : Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding : Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the synthesized pyridazine derivatives and incubate for 48-72 hours.

-

MTT Addition : Remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Inoculum : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilution : Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Derivatives of 3-hydrazinylpyridazine often exert their anticancer effects by inhibiting key signaling pathways. The diagrams below illustrate the VEGFR-2 and c-Met signaling cascades, which are critical for tumor angiogenesis and metastasis.

Conclusion

This compound is a cornerstone synthetic intermediate for the development of novel pyridazine-based therapeutic agents. The diverse pharmacological activities exhibited by its derivatives, particularly in the fields of oncology and infectious diseases, underscore the importance of this scaffold in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of new drug candidates derived from this versatile building block.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Hydrazinylpyridazine Hydrochloride as a Derivatizing Agent for Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including environmental analysis, food science, and pharmaceutical development, due to their significant roles in biological processes and as indicators of product quality and stability. Direct analysis of these compounds, however, can be challenging due to their volatility, low concentration, and poor ionization efficiency in mass spectrometry. Chemical derivatization is a widely employed strategy to overcome these limitations. Hydrazine-based reagents are particularly effective for this purpose, reacting with carbonyls to form stable hydrazone derivatives with enhanced detectability.